

Navigating the Kinome: A Comparative Guide to CDK Inhibitor Off-Target Profiles

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For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase profiles of several prominent cyclin-dependent kinase (CDK) inhibitors. While the primary focus of this guide was intended to be **Cdk-IN-15**, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative off-target kinase profiling data for this compound.

Therefore, this guide will focus on a selection of well-characterized CDK inhibitors for which kinome-wide profiling data is available: Dinaciclib, Flavopiridol, and AT7519. These compounds are frequently used in cancer research and serve as important benchmarks for CDK inhibitor development.

Off-Target Kinase Profile Comparison

The following table summarizes the off-target kinase activities of Dinaciclib, Flavopiridol, and AT7519, as determined by KINOMEscan® profiling. The data is presented as the dissociation constant (Kd) in nanomolars (nM), which represents the concentration of the inhibitor required to bind to half of the kinase population. A lower Kd value indicates a stronger binding affinity. For Dinaciclib, some data is presented as "Percent of Control," where a lower percentage indicates stronger inhibition.



Kinase Target	Dinaciclib (Kd in nM)	Flavopiridol (Ki in nM)	AT7519 (IC50 in nM)
Primary CDK Targets			
CDK1	3	-	210
CDK2	1	-	47
CDK4	-	-	100
CDK5	1	-	-
CDK6	-	-	170
CDK9	4	<10	<10
Selected Off-Targets			
GSK3β	-	-	89
CDK14	Inhibited (100 nM)	-	-
TNIK	Inhibited (100 nM)	-	-
ICK	-	High Affinity	-
MAK	-	High Affinity	-

Data for Dinaciclib is also reported from a DiscoverX Kinome Scan at 100 nM, showing potent inhibition of its known CDK targets and additional inhibition of CDK14 and TNIK[1]. Flavopiridol is noted to have high-affinity for non-CDK targets ICK and MAK[2]. AT7519 shows inhibitory activity against GSK3β[3].

Experimental Protocols

The data presented in this guide was primarily generated using the KINOMEscan® assay platform. This section provides a detailed methodology for this key experiment.

KINOMEscan® Competition Binding Assay

The KINOMEscan® assay is a competition-based binding assay that quantitatively measures the interactions between a test compound and a panel of DNA-tagged kinases.



Principle:

The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Materials:

- DNA-tagged kinases
- · Streptavidin-coated magnetic beads
- Biotinylated small molecule ligands
- Test compound (e.g., **Cdk-IN-15**, Dinaciclib, etc.)
- Binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
- Wash buffer (1x PBS, 0.05% Tween 20)
- Elution buffer (1x PBS, 0.05% Tween 20, 0.5 μM non-biotinylated affinity ligand)
- qPCR reagents

Procedure:

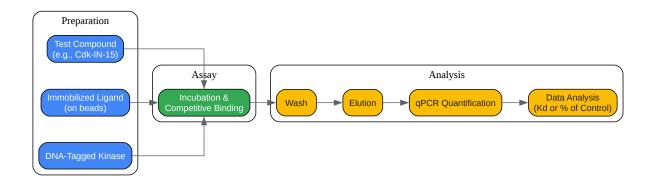
- Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.
- Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer and incubated to allow for competitive binding to occur.
- Washing: The affinity beads are washed to remove unbound kinase and test compound.



- Elution: The bound kinase is eluted from the beads.
- Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.
- Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration. The dissociation constant (Kd) is then calculated from the resulting doseresponse curve. Results can also be expressed as "Percent of Control," where the control is a DMSO-treated sample.

Visualizing the Kinase Profiling Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in the KINOMEscan® assay.



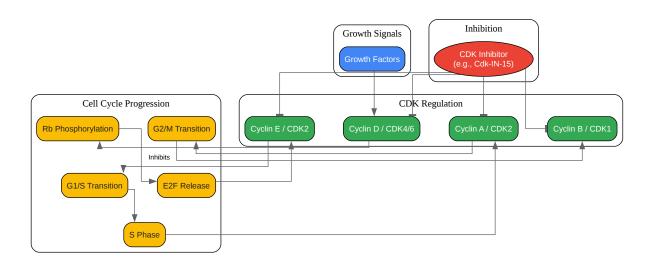
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Caption: Workflow of the KINOMEscan® competition binding assay.

Signaling Pathway Context

CDK inhibitors exert their effects by modulating the cell cycle. The following diagram illustrates a simplified CDK-mediated signaling pathway.





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Caption: Simplified CDK-mediated cell cycle signaling pathway.

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References

- 1. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET)
 inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling PMC
 [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. selleckchem.com [selleckchem.com]
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